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Introduction

Organoids, three-dimensional (3D) self-organizing structures derived from stem cells, are
revolutionizing disease modeling and drug discovery by providing more physiologically relevant
in vitro systems compared to traditional 2D cell cultures.[1][2][3] This document provides
detailed application notes and protocols for the use of Upadacitinib, a selective Janus kinase 1
(JAK1) inhibitor, in organoid culture systems. Upadacitinib is approved for the treatment of
several inflammatory diseases, and organoid models, particularly intestinal organoids, offer a
powerful platform to investigate its mechanism of action and predict patient-specific responses.

[415][6]

Upadacitinib functions by competitively inhibiting the ATP-binding site of JAK1, thereby blocking
the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT)
proteins.[4][7][8] This disruption of the JAK-STAT signaling pathway modulates the activity of
various pro-inflammatory cytokines implicated in autoimmune and inflammatory conditions.[4]
[51[91[10]

These protocols are designed to guide researchers in utilizing organoid models to study the
efficacy and cellular effects of Upadacitinib.
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Table 1: In Vitro Inhibitory Activity of Upadacitinib

This table summarizes the half-maximal inhibitory concentrations (IC50) of Upadacitinib against
different JAK isoforms from enzymatic and cellular assays. This data is crucial for determining
the appropriate concentration range for organoid-based experiments.

Selectivity vs.

Assay Type Target IC50 (pM) el Reference
Enzymatic Assay  JAK1 0.043 - [4]

JAK2 0.12 >2.7-fold [4]

JAK3 2.3 >53-fold [4]

TYK2 4.7 >109-fold [4]

Cellular Assay JAK1 - - [4]
(I-Engineered Cell JAK2 ] ~40-fold 4]

Lines)

JAK3 - >130-fold [4]

TYK2 - >190-fold [4]

Note: The cellular assay data indicates the fold-selectivity for JAK1 over other isoforms.

Visualization of Key Pathways and Workflows
Figure 1: Upadacitinib's Mechanism of Action in the
JAK-STAT Signaling Pathway
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Caption: Upadacitinib selectively inhibits JAK1, preventing STAT phosphorylation and
subsequent inflammatory gene transcription.

Figure 2: Experimental Workflow for Assessing
Upadacitinib Efficacy in Patient-Derived Organoids
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Caption: Workflow for testing Upadacitinib's effects on patient-derived organoids, from
establishment to endpoint analysis.

Experimental Protocols
Protocol 1: Establishment and Culture of Human
Intestinal Organoids

This protocol is adapted from standard methods for establishing and maintaining human
intestinal organoids.

Materials:

Patient-derived intestinal biopsy tissue

Gentle Cell Dissociation Reagent

Advanced DMEM/F12

Penicillin-Streptomycin

GlutaMAX™
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HEPES

N-2 Supplement

B-27™ Supplement
N-Acetylcysteine
Human EGF

Noggin

R-spondinl

Matrigel®

Y-27632 ROCK inhibitor
IntestiCult™ Organoid Growth Medium (or similar)
Procedure:

o Tissue Digestion: a. Wash the biopsy tissue with cold PBS. b. Mince the tissue into small
pieces. c. Incubate with Gentle Cell Dissociation Reagent for 60 minutes at 4°C with gentle
rocking. d. Vigorously shake the tube to release intestinal crypts. e. Pass the supernatant
through a 70 um cell strainer. f. Centrifuge the filtered suspension at 200 x g for 5 minutes to
pellet the crypts.

Organoid Seeding: a. Resuspend the crypt pellet in Matrigel® on ice. b. Plate 50 pL domes
of the Matrigel®-crypt suspension into a pre-warmed 24-well plate. c. Incubate at 37°C for
15-30 minutes to solidify the Matrigel®. d. Gently add 500 pL of complete organoid growth
medium supplemented with Y-27632 (for the first 2-3 days).

Organoid Maintenance: a. Culture organoids at 37°C and 5% CO2. b. Change the medium
every 2-3 days. c. Passage the organoids every 7-10 days by mechanically disrupting them
and re-seeding in fresh Matrigel®.
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Protocol 2: Upadacitinib Treatment and Viability Assay
in Intestinal Organoids

This protocol describes how to assess the effect of Upadacitinib on organoid viability,
particularly in a model of inflammation.

Materials:

Established intestinal organoid cultures

Upadacitinib (dissolved in DMSO)

Pro-inflammatory cytokines (e.g., TNF-a and IFN-y)

CellTiter-Glo® 3D Cell Viability Assay

96-well culture plates (white, opaque for luminescence)
Procedure:

» Organoid Plating for Assay: a. Harvest mature organoids and mechanically dissociate them.
b. Resuspend the organoid fragments in Matrigel®. c. Plate 10-20 pL domes of the organoid-
Matrigel® suspension into a 96-well plate. d. Allow the Matrigel® to solidify at 37°C for 15
minutes. e. Add 100 uL of complete organoid growth medium to each well and culture for 2-3

days.

¢ Induction of Inflammation and Upadacitinib Treatment: a. Prepare a dose-response curve of
Upadacitinib (e.g., 0.01 uM to 10 pM) in culture medium. Include a vehicle control (DMSO).
b. To model inflammation, add pro-inflammatory cytokines such as TNF-a (e.g., 20 ng/mL)
and IFN-y (e.g., 1000 IU/mL) to the treatment media.[11] c. Replace the existing medium
with 100 pL of the appropriate treatment medium. d. Incubate for 48-72 hours.

 Viability Assessment: a. Equilibrate the plate and CellTiter-Glo® 3D reagent to room
temperature. b. Add 100 pL of CellTiter-Glo® 3D reagent to each well. c. Mix vigorously to
break up the Matrigel® domes. d. Incubate at room temperature for 30 minutes. e. Measure
luminescence using a plate reader. f. Normalize the data to the vehicle control to determine
the percentage of viability.
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Protocol 3: Analysis of STAT Phosphorylation in
Upadacitinib-Treated Organoids

This protocol outlines a method to assess the direct inhibitory effect of Upadacitinib on its target

pathway.

Materials:

Established intestinal organoid cultures

Upadacitinib

Relevant stimulating cytokine (e.g., IL-6 to assess pSTAT3)
RIPA lysis buffer with protease and phosphatase inhibitors
Primary antibodies (anti-pSTAT, anti-total STAT, anti-B-actin)
Secondary HRP-conjugated antibodies

Chemiluminescent substrate

Procedure:

Organoid Treatment: a. Plate and grow organoids in a 24-well plate as described in Protocol
1. b. Pre-treat the organoids with various concentrations of Upadacitinib or vehicle control for
1-2 hours. c. Stimulate the organoids with a relevant cytokine (e.g., IL-6) for 15-30 minutes to
induce STAT phosphorylation.

Protein Extraction: a. Aspirate the medium and wash the organoids with cold PBS. b. Add
cold RIPA lysis buffer to each well and mechanically disrupt the Matrigel® domes. c.
Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge at 14,000 x g for 15
minutes at 4°C. e. Collect the supernatant containing the protein lysate. f. Determine protein
concentration using a BCA assay.

Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel and transfer to
a PVDF membrane. b. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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c. Incubate with primary antibodies against pSTAT and total STAT overnight at 4°C. Use [3-
actin as a loading control. d. Wash the membrane and incubate with HRP-conjugated
secondary antibodies for 1 hour at room temperature. e. Visualize the protein bands using a
chemiluminescent substrate and an imaging system. f. Quantify band intensities to
determine the ratio of pSTAT to total STAT.

Protocol 4: Gene Expression Analysis in Upadacitinib-
Treated Organoids

This protocol details how to measure changes in the expression of inflammatory genes
following Upadacitinib treatment.

Materials:

o Established intestinal organoid cultures treated as in Protocol 2
* RNAlysis buffer (e.g., TRIzol)

e RNA extraction kit

o CcDNA synthesis kit

e (PCR master mix and primers for target genes (e.g., IL-6, TNF, SOCS3) and a
housekeeping gene (e.g., GAPDH)

Procedure:

o RNA Extraction: a. After treatment, remove the culture medium and lyse the organoids
directly in the wells using an RNA lysis buffer. b. Extract total RNA using an RNA extraction
kit according to the manufacturer's instructions. c. Assess RNA quality and quantity using a
spectrophotometer (e.g., NanoDrop).

o cDNA Synthesis: a. Synthesize cDNA from an equal amount of RNA from each sample using
a cDNA synthesis Kkit.

e Quantitative PCR (gPCR): a. Prepare gPCR reactions using a suitable master mix, cDNA,
and specific primers for the genes of interest. b. Run the gPCR reaction on a real-time PCR
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system. c. Analyze the data using the AACt method to determine the relative fold change in
gene expression, normalized to the housekeeping gene and the vehicle control.

Conclusion

The use of organoid culture systems provides a sophisticated and clinically relevant platform
for investigating the therapeutic effects of Upadacitinib. These detailed protocols offer a
framework for researchers to establish organoid models, assess the impact of Upadacitinib on
cell viability and inflammatory signaling, and delve into its molecular mechanism of action. By
leveraging these advanced in vitro models, the scientific community can accelerate the
development of personalized medicine strategies for inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Feasibility of establishing and drug screening patient-derived rectal organoid models from
pretreatment rectal cancer biopsies. - ASCO [asco.0rg]

2. researchgate.net [researchgate.net]

3. Regulatory Role of JAK-1/TYK2 Signaling on the Pannus Formation: Novel Mechanisms
for JAK Inhibitors in Psoriatic Disease - ACR Meeting Abstracts [acrabstracts.org]

4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC
[pmc.ncbi.nlm.nih.gov]

5. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed
[pubmed.ncbi.nim.nih.gov]

6. researchgate.net [researchgate.net]

7. Establishment of patient-derived cancer organoids for drug-screening applications |
Springer Nature Experiments [experiments.springernature.com]

8. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein
Family - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b13748610?utm_src=pdf-custom-synthesis
https://www.asco.org/abstracts-presentations/ABSTRACT391924
https://www.asco.org/abstracts-presentations/ABSTRACT391924
https://www.researchgate.net/figure/n-vitro-potency-of-upadacitinib_tbl1_327271222
https://acrabstracts.org/abstract/regulatory-role-of-jak-1-tyk2-signaling-on-the-pannus-formation-novel-mechanisms-for-jak-inhibitors-in-psoriatic-disease/
https://acrabstracts.org/abstract/regulatory-role-of-jak-1-tyk2-signaling-on-the-pannus-formation-novel-mechanisms-for-jak-inhibitors-in-psoriatic-disease/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10771099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10771099/
https://pubmed.ncbi.nlm.nih.gov/37984057/
https://pubmed.ncbi.nlm.nih.gov/37984057/
https://www.researchgate.net/figure/Cytokines-involved-in-IBD-pathogenesis-with-JAK-STAT-intracellular-signaling_tbl3_369177856
https://experiments.springernature.com/articles/10.1038/s41596-020-0379-4
https://experiments.springernature.com/articles/10.1038/s41596-020-0379-4
https://pmc.ncbi.nlm.nih.gov/articles/PMC8778839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8778839/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13748610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

9. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 10. m.youtube.com [m.youtube.com]

e 11. PATIENT-DERIVED INTESTINAL ORGANOIDS PREDICT DRUG RESPONSIVENESS
OF TOFACITINIB, A PAN JAK-STAT INHIBITOR. - Digestive Disease Week
[ddw.digitellinc.com]

 To cite this document: BenchChem. [Application Notes and Protocols for Upadacitinib in
Organoid Culture Systems]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13748610#application-of-upadacitinib-in-organoid-
culture-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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